molecular formula C15H15ClF3NO B2363489 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride CAS No. 2165320-62-5

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride

Cat. No.: B2363489
CAS No.: 2165320-62-5
M. Wt: 317.74
InChI Key: QXQZETNXPOACPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials. Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

Chemical Reactions Analysis

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO.ClH/c16-15(17,18)12-8-4-5-9-14(12)20-10-13(19)11-6-2-1-3-7-11;/h1-9,13H,10,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQZETNXPOACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165320-62-5
Record name 1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride
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